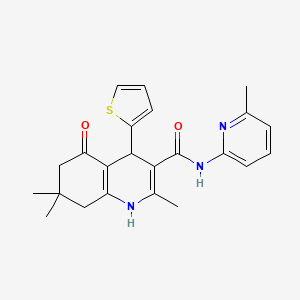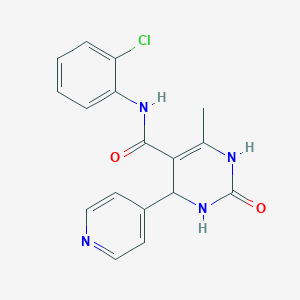![molecular formula C13H9N3O2S B10802045 N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802045.png)
N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-635109 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the final product . Industrial production methods are optimized for large-scale synthesis, ensuring consistency and cost-effectiveness .
Chemical Reactions Analysis
WAY-635109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
WAY-635109 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study its chemical properties and reactivity.
Biology: Employed in cell biology to investigate the role of B-Raf kinase in cell signaling pathways and its impact on cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its inhibitory effects on B-Raf kinase, which is often mutated in various cancers.
Mechanism of Action
WAY-635109 exerts its effects by inhibiting the activity of B-Raf kinase. This inhibition disrupts the signaling pathways that regulate cell growth and division, leading to the suppression of tumor growth in cancer cells. The molecular targets of WAY-635109 include the ATP-binding site of B-Raf kinase, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
WAY-635109 is unique in its high specificity and potency as a B-Raf kinase inhibitor. Similar compounds include:
Vemurafenib: Another B-Raf kinase inhibitor used in the treatment of melanoma.
Dabrafenib: A selective inhibitor of B-Raf kinase, also used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets B-Raf kinase among other kinases.
WAY-635109 stands out due to its distinct chemical structure and specific inhibitory profile, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C13H9N3O2S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H9N3O2S/c1-2-10-11(18-7-17-10)5-8(1)16-12-9-3-4-19-13(9)15-6-14-12/h1-6H,7H2,(H,14,15,16) |
InChI Key |
QRBPYMZZXMOENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetic acid](/img/structure/B10801969.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10801970.png)

![4-[(4-phenylphthalazin-1-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B10801981.png)
![5-(4-Tert-butylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10801990.png)
![N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B10802004.png)

![2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B10802016.png)
![3-[[4-(2,6-Diethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B10802019.png)
![2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-3H-quinazolin-4-one](/img/structure/B10802022.png)
![2-bromanyl-N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10802027.png)



